molecular formula C10H11N3 B1278364 5-Pyrrolidin-1-ylpyridine-2-carbonitrile CAS No. 160017-09-4

5-Pyrrolidin-1-ylpyridine-2-carbonitrile

Cat. No. B1278364
M. Wt: 173.21 g/mol
InChI Key: WBEGYGZFOINKIL-UHFFFAOYSA-N
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Description

5-Pyrrolidin-1-ylpyridine-2-carbonitrile is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are of significant interest due to their diverse range of applications in chemical synthesis and potential biological activities. The pyridine moiety is a common structural motif in many pharmaceuticals and agrochemicals, and the introduction of a pyrrolidinyl group can impart unique chemical and physical properties to the molecule .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various methods. For instance, a three-component condensation involving β-ketonitriles, pyridinium ylides, and aldehydes can lead to the formation of dihydrofuran-carbonitriles and pyran-carbonitriles, which are closely related to the target compound . Another relevant synthesis approach is the reaction of pyridine-2-carbonitrile with metal salts in methanol, which results in the formation of metal complexes with pyridine derivatives as ligands . Additionally, multicomponent reactions involving malononitrile, aldehydes, and amines can yield substituted pyridine derivatives, such as those described in the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be characterized using various spectroscopic techniques. X-ray diffraction analysis has been used to confirm the structures of synthesized compounds, such as substituted pyridine derivatives and chromene-carbonitriles . These studies provide detailed information on the molecular geometry, crystal packing, and potential intermolecular interactions within the solid state.

Chemical Reactions Analysis

Pyridine derivatives can undergo a range of chemical reactions. For example, methanolysis of pyridine-2-carbonitrile in the presence of metal ions can lead to the formation of complexes with different stereochemistries . The reactivity of the pyridine nucleus can also be exploited to synthesize various heterocyclic compounds, as demonstrated by the formation of pyrrolo[3,4-c]pyridine derivatives . Furthermore, the introduction of a pyrrolidinyl group can enable the synthesis of thieno[2,3-b]pyridine derivatives through reactions with thiophenoles or via cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as the pyrrolidinyl group can affect the compound's solubility, boiling point, and stability. The electronic properties of the pyridine ring, such as its ability to act as a ligand in coordination complexes, are also important . The introduction of additional functional groups, such as nitriles or amino groups, can further modify the compound's reactivity and interaction with biological targets, as seen in docking studies of chromeno[2,3-b]pyridine-3-carbonitriles .

Scientific Research Applications

  • Antibacterial Activity : Novel 4-pyrrolidin-3-cyanopyridine derivatives, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, have shown significant antimicrobial activity against various aerobic and anaerobic bacteria. The minimal inhibitory concentration values of these compounds ranged from 6.2 to 100 µg/mL, indicating their potential as antibacterial agents (Bogdanowicz et al., 2013).

  • Synthesis and Spectroscopic Analysis : Derivatives of pyrrolidin-1-ylpyridine-2-carbonitrile have been synthesized and analyzed using X-ray diffraction and various spectroscopic methods. These studies contribute to a deeper understanding of the structural and electronic properties of these compounds, which is crucial for their potential applications in various fields (Tranfić et al., 2011).

  • Non-Linear Optical Properties : The compound 4-(4'-Diethylaminophenyl)-6-(4-methoxyphenyl)-(2-pyrrolidin-1-yl)-pyridine-3-carbonitrile (DMPPC) has been studied for its non-linear optical properties using X-ray diffraction methods. This research indicates potential applications in the field of photonics and optoelectronics (Palani et al., 2004).

  • Antimicrobial Activity of Novel Derivatives : Pyrrolidine-3-carbonitrile derivatives have been evaluated for their antimicrobial properties. The structures of these derivatives were derived from various chemical reactions, showing the versatility of pyrrolidine-3-carbonitrile as a base for synthesizing compounds with potential biological activity (El-Mansy et al., 2018).

  • Corrosion Inhibition : 5-(Phenylthio)-3H-pyrrole-4-carbonitriles, derivatives of pyrrolidin-1-ylpyridine-2-carbonitrile, have been shown to be effective corrosion inhibitors for mild steel in acidic environments. This indicates their potential use in industrial applications to protect metals from corrosion (Verma et al., 2015).

  • Kinase Inhibition : A scalable synthesis method for a potent kinase inhibitor, which includes a pyrrolidin-1-ylpyridine-2-carbonitrile derivative, was developed. This research contributes to the pharmaceutical industry, particularly in the development of treatments for diseases involving kinase dysregulation (Arunachalam et al., 2019).

  • Type-II Anti-Diabetic Activity : Pyrrolidine-2-carbonitrile derived ligands have been synthesized and shown to have significant anti-diabetic activity in animal models. This points towards potential therapeutic applications for type-II diabetes (Udugade & Gawade, 2018).

Safety And Hazards

The safety data sheet for 5-Pyrrolidin-1-ylpyridine-2-carbonitrile indicates that it is harmful if swallowed, in contact with skin, or if inhaled . Protective measures such as wearing protective gloves and clothing are recommended .

properties

IUPAC Name

5-pyrrolidin-1-ylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-9-3-4-10(8-12-9)13-5-1-2-6-13/h3-4,8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEGYGZFOINKIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CN=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50437443
Record name 5-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Pyrrolidin-1-ylpyridine-2-carbonitrile

CAS RN

160017-09-4
Record name 5-pyrrolidin-1-ylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50437443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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